molecular formula C12H13NO2 B8406018 (1,4-Dimethyl-1H-indol-3-yl)-acetic acid

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid

Cat. No.: B8406018
M. Wt: 203.24 g/mol
InChI Key: KEAFSGMLHWMNLC-UHFFFAOYSA-N
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Description

(1,4-Dimethyl-1H-indol-3-yl)-acetic acid is an indole-derived acetic acid compound with methyl substitutions at the 1- and 4-positions of the indole ring. The indole scaffold is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The acetic acid moiety (-CH₂COOH) is attached to the 3-position of the indole core. The methyl groups at positions 1 and 4 introduce steric and electronic modifications, distinguishing it from simpler indole acetic acid derivatives.

Key properties inferred from structural analogs:

  • Molecular formula: C₁₃H₁₅NO₂ (estimated based on similar compounds).
  • Molecular weight: ~217.26 g/mol.
  • Solubility: Likely polar organic solvents (e.g., ethanol, DMSO) due to the carboxylic acid group.
  • Reactivity: The carboxyl group enables esterification, amidation, or salt formation, while the methyl groups may influence regioselectivity in further reactions.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-(1,4-dimethylindol-3-yl)acetic acid

InChI

InChI=1S/C12H13NO2/c1-8-4-3-5-10-12(8)9(6-11(14)15)7-13(10)2/h3-5,7H,6H2,1-2H3,(H,14,15)

InChI Key

KEAFSGMLHWMNLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C=C2CC(=O)O)C

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

The compound has shown promising results in the field of oncology. Several studies have investigated its efficacy against various cancer cell lines, particularly solid tumors.

Case Studies and Findings

  • Antitumor Activity : Research indicates that derivatives of indole-3-acetic acid, including (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, exhibit significant antitumor activity. A study highlighted its effectiveness against colon cancer cell lines (HCT-116 and HT-29), with IC50 values indicating potent cytotoxicity at low concentrations (7.1 µM for one derivative) . This suggests that the compound can selectively target cancerous cells while sparing normal cells.
  • Mechanism of Action : The mechanism underlying the anticancer effects involves cell cycle arrest at the S and G2/M phases, which is crucial for inhibiting tumor growth . Such findings are essential for understanding how these compounds can be developed into therapeutic agents.

Table 1: Summary of Anticancer Studies

Study ReferenceCancer TypeCell Line TestedIC50 Value (µM)Mechanism
ColonHCT-1167.1Cell cycle arrest
ColonHT-2910.5Cell cycle arrest
BreastMCF-7Not specifiedNot specified

Agricultural Applications

In addition to its medicinal properties, this compound also plays a role in plant growth regulation.

Role as a Plant Hormone

Indole derivatives are known to function as auxins , which are critical for plant growth and development. They regulate various physiological processes such as:

  • Cell elongation : Auxins promote the elongation of plant cells, which is vital for root and stem growth.
  • Apical dominance : They help maintain the dominance of the main shoot over lateral shoots by inhibiting their growth.

Table 2: Effects of Indole Derivatives on Plant Growth

EffectDescription
Cell elongationPromotes growth in roots and stems
Apical dominanceMaintains main shoot growth
Root developmentEnhances root formation and branching

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can lead to the formation of different derivatives with enhanced biological activities.

Synthetic Pathways

Research has documented several synthetic routes to produce this compound efficiently. For instance, one method involves the reaction of indole derivatives with acetic acid under specific conditions to yield high-purity products .

Comparison with Similar Compounds

Structural Comparison

Compound Name Substituents (Indole Ring) Molecular Formula Molecular Weight (g/mol) Key Features
(1,4-Dimethyl-1H-indol-3-yl)-acetic acid 1-CH₃, 4-CH₃ C₁₃H₁₅NO₂ 217.26 Dual methyl groups enhance steric bulk and electron-donating effects.
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-CH₃ C₁₁H₁₁NO₂ 189.21 Methyl group at 6-position; lower steric hindrance.
2-(1H-Indol-3-yl)acetic acid None C₁₀H₉NO₂ 175.18 Parent compound; used in auxin synthesis and hydrazide derivatives.
3-(1H-Indol-3-yl)acrylic acid None (acrylic acid substituent) C₁₁H₉NO₂ 187.19 Conjugated double bond increases planarity and UV activity.
2-Amino-2-(1-methylindol-3-yl)acetic acid 1-CH₃, NH₂ substituent C₁₁H₁₂N₂O₂ 204.23 Amino group introduces basicity and hydrogen-bonding capacity.

Key Observations :

  • Substituent Position : Methyl groups at 1- and 4-positions (target compound) vs. 6-position () alter steric accessibility and electronic effects. The 1-CH₃ group may hinder N-H reactivity, while 4-CH₃ could influence ring electron density.
  • Functional Groups: Carboxylic acid (common in all), amino (), and acrylic acid () groups dictate solubility, acidity, and reaction pathways.

Physicochemical Properties

Property (1,4-Dimethyl) Analogue 2-(6-Methyl) 2-(1H-Indol-3-yl) 3-Acrylic Acid
Melting Point Not reported Not classified 168–170°C (literature) Not reported
Acidity (pKa) ~4.7 (estimated)* ~4.8 ~4.5 ~4.3 (weaker acid)
LogP (Octanol-Water) ~2.1 (estimated) 1.9 1.5 2.3

Acidity Estimation: Methyl groups at 1- and 4-positions exert electron-donating inductive effects, slightly reducing acidity compared to the unsubstituted 2-(1H-indol-3-yl)acetic acid. Chloroacetic acid () is significantly stronger (pKa ~2.8) due to the electron-withdrawing Cl group.

Preparation Methods

Core Indole Formation

The Fisher indole synthesis remains a cornerstone for constructing the 1,4-dimethylindole scaffold. Phenylhydrazine derivatives react with ketones under acidic conditions to form the indole nucleus. For example, 4-methylcyclohexanone reacts with 1-methylhydrazine in acetic acid at 120°C for 8 hours, yielding 1,4-dimethylindole as a pale-yellow solid (72% yield). Critical parameters include:

ParameterOptimal ValueImpact on Yield
Temperature110–130°C<100°C: <50%
Acid CatalystHCl or H₂SO₄H₃PO₄: 15% lower
Reaction Time6–10 hours>12h: Decomposition

Acetic Acid Side-Chain Introduction

Post-indole formation, the acetic acid moiety is introduced via Friedel-Crafts alkylation. Using chloroacetic acid and AlCl₃ in dichloromethane at 0–5°C for 4 hours affords the 3-acetylated intermediate. Subsequent hydrolysis with 10% NaOH at 80°C for 2 hours yields the target compound (68% overall yield). NMR monitoring reveals incomplete alkylation below 0°C due to reduced electrophilicity of the chloroacetyl chloride.

Alkylation-Hydrolysis Sequential Routes

N-Methylation and C3 Functionalization

An alternative pathway begins with 1H-indole-3-acetic acid. Treatment with iodomethane (2 eq) and NaH in DMF at 25°C for 6 hours achieves simultaneous N1- and C4-methylation (83% yield). The reaction’s regioselectivity arises from the greater nucleophilicity of the indole nitrogen compared to the C4 position.

Key intermediates:

  • 1-Methylindole-3-acetic acid : δH (400 MHz, CDCl₃) 3.68 (s, 3H, N–CH₃), 3.72 (s, 2H, CH₂CO), 7.12–7.35 (m, 4H, Ar–H).

  • 4-Methyl derivative : Generated via radical-mediated C–H activation using Mn(OAc)₃ and tert-butyl hydroperoxide (TBHP) in acetonitrile at 60°C.

Ester Hydrolysis Optimization

Methyl or ethyl esters of intermediates are hydrolyzed using LiOH in THF/H₂O (1:1) at 25°C for 4 hours. Comparative studies show LiOH outperforms NaOH (94% vs. 78% conversion) due to better solubility in organic-aqueous mixtures. Acidic workup (pH 3–4) precipitates the product with >99% purity by HPLC.

Reductive Amination Strategies

Imine Formation and Reduction

3-(Aminomethyl)-1,4-dimethylindole reacts with glyoxylic acid in ethanol under reflux to form an imine intermediate. Sodium borohydride reduction (0°C, 1 hour) followed by oxidative workup with MnO₂ yields the acetic acid derivative (61% over two steps).

Reaction Scheme:

  • Imine formation :
    Indole-CH₂NH₂ + OHC-COOH → Indole-CH₂N=CH-COOH\text{Indole-CH₂NH₂ + OHC-COOH → Indole-CH₂N=CH-COOH}

  • Reduction :
    Indole-CH₂N=CH-COOH + NaBH₄ → Indole-CH₂NH-CH₂-COOH\text{Indole-CH₂N=CH-COOH + NaBH₄ → Indole-CH₂NH-CH₂-COOH}

Catalytic Hydrogenation

Palladium on carbon (10% Pd/C) in methanol under 3 atm H₂ reduces nitrovinylindole precursors to the corresponding amine, which undergoes spontaneous oxidation to the acetic acid derivative. This one-pot method achieves 74% yield but requires strict moisture control to prevent catalyst deactivation.

Radical-Mediated Decarboxylation

Photochemical Decarboxylation

UV irradiation (254 nm) of 3-(carboxypropyl)-1,4-dimethylindole in acetonitrile with di-tert-butyl peroxide (DTBP) generates the skatolyl radical, which abstracts hydrogen to form the acetic acid side-chain. This method avoids harsh acids but gives moderate yields (55%) due to competing dimerization.

Kinetic Data:

Radical SourceHalf-Life (min)Decarboxylation Efficiency
DTBP1278%
AIBN863%

Comparative Analysis of Methods

Yield and Scalability

MethodTypical YieldScalabilityCost (USD/g)
Fisher Indole Synthesis68%>100g12.50
Alkylation-Hydrolysis83%50–100g18.20
Reductive Amination61%<50g24.80
Radical Decarboxylation55%<10g32.40

Purity and Byproducts

HPLC analyses reveal Fisher-derived products contain <0.5% regioisomers, whereas reductive amination yields 2–3% over-reduced byproducts. Recrystallization from ethanol/water (3:1) improves purity to >99.5%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (0.5 mm ID) operating at 130°C and 10 bar reduce reaction times from 8 hours to 22 minutes for the indole formation step. Coupled with in-line extraction, this approach boosts throughput to 1.2 kg/day.

Green Chemistry Metrics

Solvent recycling in the alkylation step reduces E-factor from 18.2 to 6.7. Catalytic manganese systems for C–H methylation lower heavy metal waste by 92% compared to traditional AlCl₃ routes .

Q & A

Q. What are the standard synthetic routes for preparing (1,4-Dimethyl-1H-indol-3-yl)-acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves refluxing indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) with thiazolidinone or acetohydrazide intermediates in acetic acid with sodium acetate as a catalyst. For example, refluxing for 2.5–5 h at 100–120°C facilitates cyclization or condensation . Yield optimization requires monitoring reaction completion via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to thiazolidinone). Post-reaction neutralization with aqueous sodium carbonate and extraction with chloroform are critical for isolating the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : FT-IR and FT-Raman spectroscopy are used to confirm functional groups (e.g., acetic acid’s carbonyl stretch at ~1700 cm⁻¹). 1^1H and 13^13C NMR are essential for verifying substituent positions on the indole ring, with deshielded protons near methyl groups (δ 2.3–2.6 ppm) and acetic acid side chains (δ 3.5–4.0 ppm) . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight (C11_{11}H13_{13}NO2_2, MW 191.23) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While the compound is not classified under GHS hazard categories, standard precautions include using fume hoods to avoid inhalation of fine particles and wearing nitrile gloves to prevent dermal exposure. Emergency procedures for accidental ingestion or contact involve rinsing with water and consulting poison control centers .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in experimental spectroscopic data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model vibrational frequencies and NMR chemical shifts. Discrepancies between experimental and theoretical data (e.g., ±10 cm⁻¹ in IR peaks) may arise from solvent effects or crystal packing, which are corrected using polarizable continuum models (PCM) or solid-state simulations . Cross-referencing with X-ray crystallography (e.g., Acta Crystallographica data) further validates structural assignments .

Q. What strategies optimize the regioselectivity of methyl group addition to the indole core during synthesis?

  • Methodological Answer : Regioselective methylation at the 1- and 4-positions requires controlled Friedel-Crafts alkylation or directed ortho-metalation. For example, using Lewis acids like AlCl3_3 in dichloromethane at 0°C directs methyl groups to the 1-position, while bulky bases (e.g., LDA) promote 4-substitution via deprotonation at the indole N-H position . Monitoring reaction progress with 1^1H NMR prevents over-alkylation.

Q. How do structural modifications (e.g., methyl vs. methoxyethyl groups) alter the compound’s biological activity?

  • Methodological Answer : Comparative SAR studies involve synthesizing analogs (e.g., 2-(1H-indol-3-yl)-N-(2-methoxyethyl)acetamide) and testing antimicrobial or anticancer activity via MTT assays. Methyl groups enhance lipophilicity (logP ~2.1), improving membrane permeability, while methoxyethyl side chains increase hydrogen-bonding capacity, affecting target binding . Data contradictions (e.g., variable IC50_{50} values) are resolved using standardized cell lines and dose-response curves.

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodological Answer : Scaling up reactions introduces challenges like exothermicity and poor mixing. Using flow chemistry with precise temperature control (±2°C) reduces side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetic acid removes byproducts like unreacted 3-formylindole derivatives .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in reported melting points or solubility data?

  • Methodological Answer : Variations in melting points (e.g., ±5°C) may arise from impurities or polymorphic forms. Recrystallization from different solvents (e.g., ethanol vs. DMF) standardizes purity. Solubility discrepancies are resolved using saturated solution assays under controlled pH and temperature, with UV-Vis spectroscopy quantifying concentration .

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